5-(2-Azidopropyl)thiophene-2-carboxamide
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Overview
Description
5-(2-Azidopropyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C8H10N4OS. It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties. This compound features a thiophene ring substituted with an azidopropyl group and a carboxamide group, making it a versatile molecule for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Azidopropyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Azidopropyl Group: The azidopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by an azide group.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, where a carboxylic acid derivative on the thiophene ring reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(2-Azidopropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azide group can be reduced to an amine group.
Substitution: The azidopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(2-Azidopropyl)thiophene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Azidopropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The thiophene ring can interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the azidopropyl group, making it less versatile in click chemistry applications.
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Contains a bromine atom and a pyrazine ring, offering different reactivity and biological properties.
Uniqueness
5-(2-Azidopropyl)thiophene-2-carboxamide is unique due to the presence of both the azidopropyl and carboxamide groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it particularly valuable for applications in click chemistry and bioconjugation .
Properties
CAS No. |
88962-06-5 |
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Molecular Formula |
C8H10N4OS |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-(2-azidopropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H10N4OS/c1-5(11-12-10)4-6-2-3-7(14-6)8(9)13/h2-3,5H,4H2,1H3,(H2,9,13) |
InChI Key |
DLUHKRPLYMRRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(S1)C(=O)N)N=[N+]=[N-] |
Origin of Product |
United States |
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